molecular formula C14H10BrN3O4 B11533174 4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide

4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11533174
M. Wt: 364.15 g/mol
InChI Key: JKRXPLYHGHRQFU-PXNMLYILSA-N
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Description

4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-hydroxy-4-nitrobenzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exert anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H10BrN3O4

Molecular Weight

364.15 g/mol

IUPAC Name

4-bromo-N-[(Z)-(3-hydroxy-4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrN3O4/c15-11-4-2-10(3-5-11)14(20)17-16-8-9-1-6-12(18(21)22)13(19)7-9/h1-8,19H,(H,17,20)/b16-8-

InChI Key

JKRXPLYHGHRQFU-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2)[N+](=O)[O-])O)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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